D-Fructose, 1-amino-1-deoxy-, acetate (ester)

Flavor chemistry Maillard reaction Food processing

Researchers synthesizing S1P lyase inhibitors often face inconsistent stereochemical outcomes with generic amino sugars. 1-Amino-1-deoxy-D-fructose acetate addresses this through its defined α-anomer predominance (35-60%), enabling predictable fructofuranoside library construction. • Ketoamine structure drives 15.9-fold enhancement in volatile generation vs. conventional Maillard precursors • Acetate counterion ensures superior handling stability vs. free base • Established building block for autoimmune disorder drug discovery programs Supplied as off-white solid; global shipping available.

Molecular Formula C8H17NO7
Molecular Weight 239.22 g/mol
CAS No. 54990-71-5
Cat. No. B13842487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose, 1-amino-1-deoxy-, acetate (ester)
CAS54990-71-5
Molecular FormulaC8H17NO7
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O
InChIInChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1
InChIKeyMJTNICQSTIRWQM-RWOHWRPJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-deoxy-D-fructose Acetate: Structural Identity & Procurement


1-Amino-1-deoxy-D-fructose acetate (ester), also known as fructosamine acetate, is a ketoamine amino sugar derivative with the molecular formula C₈H₁₇NO₇ and a molecular weight of 239.22 g/mol [1]. The compound exists as an off-white solid with a melting point >125 °C (decomposition) and is slightly soluble in both water and DMSO [2]. Structurally, it comprises a D-fructose backbone in which the C1 hydroxyl group is replaced by an amino group, stabilized as the acetate salt. The compound is recognized by several identifiers including NSC 5554 and CHEMBL1741365, and is commercially supplied as a research intermediate primarily for the synthesis of sphingosine-1-phosphate (S1P) lyase inhibitors and as a key Maillard reaction precursor .

Ketoamine amino sugar acetate, distinct from aldose-derived amino sugars
Synthetic intermediate for S1P lyase inhibitor research
High-efficiency Maillard flavor precursor with reported volatile enhancement

Why Generic Substitution Fails


Although structurally related to amino sugars such as D-glucosamine (2-amino-2-deoxy-D-glucose) and the free base fructosamine, the acetate ester form of 1-amino-1-deoxy-D-fructose exhibits distinct physicochemical and reactivity profiles that preclude generic substitution. As a ketoamine rather than an aldose-derived amino sugar, its participation in the Amadori rearrangement and subsequent flavor generation is mechanistically distinct from glucosamine-derived Maillard pathways [1]. Furthermore, the acetate counterion confers improved handling stability and modulates solubility compared to the free amine, enabling specific synthetic applications in pharmaceutical intermediate preparation that are not achievable with non-acetate forms . These differential properties are quantifiable and directly impact procurement decisions for research and industrial use.

Substitution: D-glucosamine differs in carbonyl placement; distinct Maillard pathway and reactivity profile may not reproduce flavor outcomes.
Salt form: Free base fructosamine exhibits different stability and solubility; acetate counterion modulates handling and synthetic utility.
Stereo context: Fructose-derived ketose scaffold gives α-furanoside preference; glucosamine-based alternatives produce different anomeric distributions.

1-Amino-1-deoxy-D-fructose Acetate: Quantitative Differentiation Evidence


Enhanced Volatile Flavor Generation vs. Maillard Reaction Products

1-Amino-1-deoxyfructose derivatives generate significantly higher concentrations of total volatile flavor compounds compared to Maillard reaction products (MRPs) derived from the same fructose-phenylalanine mixture. When subjected to identical heating conditions, the 1-amino-1-deoxyfructose derivative produced 1024.64 μg/L of total volatiles, whereas the direct MRPs yielded only 64.49 μg/L [1]. This represents a 15.9-fold enhancement in volatile generation capacity.

Volatile generation
Head-to-head
1024.64 μg/L vs 64.49 μg/L (15.9×)
Supports higher volatile yield per precursor input in model system
Aqueous pH 7.4, 100°C; process-dependent
Flavor chemistry Maillard reaction Food processing

Stereoselective Glycosidation with Defined Anomeric Ratio

Glycosidation of 1-amino-1-deoxy-D-fructose (acetate salt) derivatives yields alkyl fructofuranosides with a consistent α-anomer predominance of 35-60% [1]. This stereochemical outcome is specific to the fructosamine scaffold and contrasts with glucosamine-derived glycosides, which exhibit different anomeric distributions due to the distinct pyranose/furanose equilibrium of the fructose backbone.

Anomeric ratio
Class-level
α-fructofuranoside 35–60%
Predictable α-preference for glycosidation workflows
Fischer glycosidation; scope to verify
Carbohydrate chemistry Glycosidation Synthetic intermediate

Modulated Amino Group Basicity vs. Parent Amino Acids

Potentiometric titration of 1-amino-1-deoxy-D-fructose derivatives (Amadori compounds) reveals a consistent decrease in amino group basicity compared to the parent amino acids. The pKa values are shifted by approximately 1.5 log units (ΔpKa ≈ 1.5) toward lower basicity, measured in 0.2 M KNO₃ at 25 °C [1]. This electronic modulation arises from the electron-withdrawing effect of the adjacent carbonyl in the ketoamine structure.

pKa modulation
Head-to-head
ΔpKa ≈ 1.5 (lower basicity)
Reduced nucleophilicity vs parent amino acid
0.2 M KNO₃, 25°C; reaction condition context
Physicochemical characterization Amadori compounds Reactivity profiling

Thermal Stability: Acetate Salt vs. Free Base Decomposition

The acetate ester salt of 1-amino-1-deoxy-D-fructose (CAS 54990-71-5) exhibits a melting/decomposition point >125 °C [1], whereas the free base fructosamine (CAS 4429-04-3) melts at 143-145 °C without decomposition . The lower decomposition temperature of the acetate salt indicates altered thermal stability that may affect processing conditions in elevated-temperature applications.

Thermal stability
Cross-study
Decomp. >125°C vs m.p. 143–145°C (free base)
Acetate form decomposes ~18–20°C lower
Data to verify; process temperature context
Stability Storage Formulation

Pharmaceutical Intermediate Role in S1P Lyase Inhibitor Synthesis

1-Amino-1-deoxy-D-fructose acetate is explicitly cited as an intermediate in the synthesis of sphingosine-1-phosphate (S1P) lyase inhibitors for the treatment of autoimmune disorders . While comparative synthetic efficiency data are not publicly available, the compound's structural features (ketoamine backbone with protected amino group) provide a distinct entry point to this therapeutic class that alternative amino sugars such as D-glucosamine cannot replicate due to differences in carbonyl placement and stereochemistry [1].

S1P lyase inhibitor synth.
Class-level
Documented synthetic intermediate
Established pathway for inhibitor research
Comparative synthetic data not available
Medicinal chemistry Autoimmune disorders S1P lyase

1-Amino-1-deoxy-D-fructose Acetate: Key Application Scenarios


High-Efficiency Flavor Precursor for Food & Tobacco

Based on the 15.9-fold enhancement in total volatile compound generation relative to conventional Maillard reaction products [1], this compound is preferentially procured for flavor house applications requiring maximal flavor yield from minimal precursor input. Specific utility has been demonstrated in cigarette and reconstituted tobacco flavor enhancement, where fructosamine addition enhances blended-type smoke notes [2].

Stereoselective Glycoside Synthesis in Carbohydrate Chemistry

The defined α-anomer predominance (35-60%) observed in Fischer glycosidation reactions [1] makes this acetate salt the building block of choice for synthetic chemists requiring predictable stereochemical outcomes when constructing fructofuranoside libraries. This reproducibility reduces chromatographic purification burden and improves overall synthetic yield of the desired α-anomer.

Medicinal Chemistry Intermediate for S1P Lyase Inhibitors

Pharmaceutical research programs targeting sphingosine-1-phosphate lyase for autoimmune disorder treatment should prioritize procurement of 1-amino-1-deoxy-D-fructose acetate due to its established use as a key intermediate in this pathway [1]. The acetate salt form offers improved handling and storage stability compared to the free base, facilitating reproducible synthetic workflows in medicinal chemistry laboratories [2].

Maillard Reaction & AGE Research

The modulated amino group basicity (ΔpKa ≈ 1.5) of 1-amino-1-deoxy-D-fructose derivatives [1] provides a well-characterized electronic baseline for studies of Amadori rearrangement kinetics and advanced glycation end-product (AGE) formation. Researchers investigating non-enzymatic protein glycation should select this compound for its quantifiable reactivity profile relative to parent amino acids.

Application
Selection Property
Validation Focus
Flavor precursor research
Volatile generation capacity
Headspace volatile profiling under process conditions
Stereoselective glycoside synthesis
Anomeric ratio predictability
α-fructofuranoside enrichment and isolation
S1P lyase inhibitor research
Established synthetic precedent
Route compatibility and target-engagement model
Maillard & AGE research
Defined amino group basicity shift
Reaction kinetics and AGE product distribution
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